![molecular formula C15H17N5S B13996628 1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine CAS No. 92885-50-2](/img/structure/B13996628.png)
1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine is a complex organic compound that features a cyano group, a methyl group, and a quinoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine typically involves multiple steps. One common method involves the reaction of 2-chloroacetoacetic ether with formamide to produce an intermediate, which is then reacted with quinoline derivatives . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as crystallization or chromatography to ensure the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mécanisme D'action
The mechanism of action of 1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting cellular processes and leading to cell death. Additionally, the cyano group can participate in nucleophilic addition reactions, affecting enzyme activity and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cimetidine: A compound with a similar guanidine structure but different functional groups.
Quinoline derivatives: Compounds that share the quinoline moiety but differ in other functional groups.
Uniqueness
1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine is unique due to its combination of a cyano group, a methyl group, and a quinoline moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
92885-50-2 |
|---|---|
Formule moléculaire |
C15H17N5S |
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
1-cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine |
InChI |
InChI=1S/C15H17N5S/c1-17-15(19-11-16)18-8-9-21-10-13-7-6-12-4-2-3-5-14(12)20-13/h2-7H,8-10H2,1H3,(H2,17,18,19) |
Clé InChI |
BKOZYMOGCILOFY-UHFFFAOYSA-N |
SMILES canonique |
CN=C(NCCSCC1=NC2=CC=CC=C2C=C1)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996549.png)
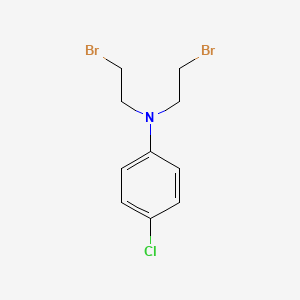
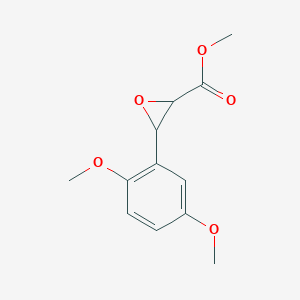

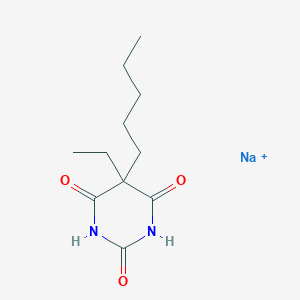
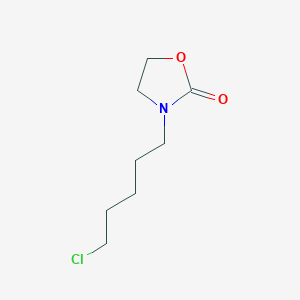

![2-(2-Nitrophenyl)dibenzo[b,d]thiophene](/img/structure/B13996610.png)
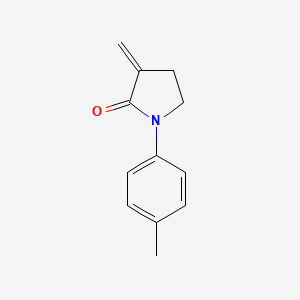
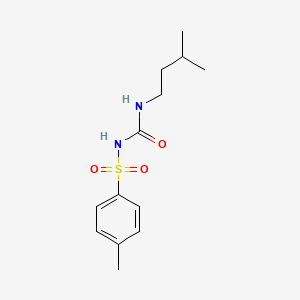
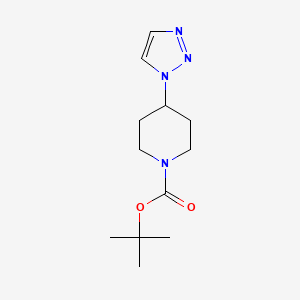
![2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996617.png)


